molecular formula C8H13Cl2N3O B6351778 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate CAS No. 2368829-69-8

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate

Cat. No.: B6351778
CAS No.: 2368829-69-8
M. Wt: 238.11 g/mol
InChI Key: LMFSNGMQCXHUAT-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate is a chemical compound with the molecular formula C8H9N3.2ClH.H2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate typically involves the reaction of 2-methylbenzimidazole with appropriate reagents to introduce the amine group at the 4-position. The reaction conditions often include the use of solvents like pyridine and heating under reflux . The dihydrochloride hydrate form is obtained by treating the synthesized compound with hydrochloric acid and water.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of the dihydrochloride hydrate form. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFSNGMQCXHUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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